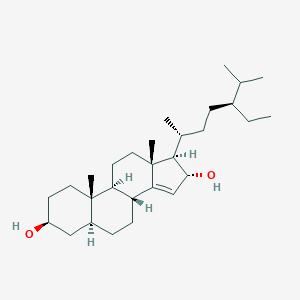

24-Ethylcholest-14-ene-3,16-diol

描述

24-Ethylcholest-14-ene-3,16-diol is a steroidal diol characterized by a cholestane backbone with a 24-ethyl substitution, a double bond at position 14, and hydroxyl groups at positions 3 and 14. Its molecular formula is C₂₉H₅₀O₂ (CAS: 140147-34-8), and it belongs to the class of tetracyclic triterpenoids. This compound has been identified in marine and plant sources, though its biological roles remain understudied compared to structurally related diols.

属性

CAS 编号 |

140147-34-8 |

|---|---|

分子式 |

C6H8ClNO3 |

分子量 |

430.7 g/mol |

IUPAC 名称 |

(3S,5S,8R,9S,10S,13R,16R,17R)-17-[(2R,5S)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol |

InChI |

InChI=1S/C29H50O2/c1-7-20(18(2)3)9-8-19(4)27-26(31)17-25-23-11-10-21-16-22(30)12-14-28(21,5)24(23)13-15-29(25,27)6/h17-24,26-27,30-31H,7-16H2,1-6H3/t19-,20+,21+,22+,23-,24+,26-,27+,28+,29+/m1/s1 |

InChI 键 |

UBIQQOLRFLRFBL-YUBQVYHLSA-N |

SMILES |

CCC(CCC(C)C1C(C=C2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O)C(C)C |

手性 SMILES |

CC[C@@H](CC[C@@H](C)[C@H]1[C@@H](C=C2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)O)C(C)C |

规范 SMILES |

CCC(CCC(C)C1C(C=C2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O)C(C)C |

同义词 |

24-ethyl-5alpha-cholest-14-ene-3beta-16alpha-diol 24-ethylcholest-14-ene-3,16-diol 24-ethylcholest-14-ene-3,16-diol, 24R-isomer 24R(-)-ethylcholest-14-ene-3,16-diol 24S(-)-ethylcholest-14-ene-3,16-diol |

产品来源 |

United States |

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 24-Ethylcholest-14-ene-3,16-diol and analogous diols:

Key Observations:

Backbone Diversity :

- 24-Ethylcholest-14-ene-3,16-diol features a cholestane skeleton, distinguishing it from diterpene-based diols like isopimar-7-ene-15,16-diol and ent-pimarene derivatives. The cholestane backbone confers greater rigidity and hydrophobicity compared to diterpenes .

- The 24-ethyl substitution is shared with plant sterols like stigmastane derivatives but absent in diterpenes .

Hydroxyl Group Positioning: The 3,16-diol configuration in 24-Ethylcholest-14-ene-3,16-diol contrasts with the 15,16-diols in isopimarane and pimarane analogs.

Bioactivity :

- While 24-Ethylcholest-14-ene-3,16-diol’s bioactivity remains underexplored, related diols like isopimar-7-ene-15,16-diol exhibit α-glucosidase inhibition, a property relevant to diabetes treatment . The caspase-3 activation observed in isopimarane diols suggests apoptotic signaling roles .

Spectroscopic and Analytical Comparisons

Table 2: NMR Chemical Shift Differences (δ, ppm)

Data from isopimar-7-ene-15,16-diol (Compound 2) and analogs highlight structural influences on spectroscopy :

For 24-Ethylcholest-14-ene-3,16-diol, analogous shifts would be expected at C-3 and C-16, though specific data are lacking in the provided evidence.

准备方法

Stereochemical Considerations and Functionalization

The introduction of the 24-ethyl group and 3,16-diol moieties requires careful regioselective control:

-

Ethylation at C24 : Alkylation of a cholestane precursor using ethylmagnesium bromide under Grignard conditions, followed by quenching with aqueous NH₄Cl, could install the ethyl group.

-

Dihydroxylation : Sharpless asymmetric dihydroxylation or epoxide hydrolysis may introduce the 3,16-diol groups. For example, epoxidation of Δ14-ene with VO(acac)₂ and tert-butyl hydroperoxide, followed by acid-catalyzed ring-opening, could yield the diol.

Structural Validation and Misassignment Mitigation

Spectroscopic Reassignment Studies

Misassignments of polyoxygenated sterols, including 24-ethylcholest-14-ene-3,16-diol, have historically arisen from misinterpretations of NMR and mass spectrometry data. Key corrections include:

-

C14 Double Bond Position : Early studies misassigned Δ8(14) instead of Δ14 due to overlapping ¹³C NMR signals. Revised 2D NMR (HSQC, HMBC) analyses confirm the Δ14 configuration through correlations between H-15 and C-14.

-

Stereochemistry at C3 and C16 : Circular dichroism (CD) and NOESY experiments validate the 3β,16α-diol configuration, distinguishing it from 3α,16β diastereomers.

Table 2: Critical NMR Assignments for 24-Ethylcholest-14-ene-3,16-diol

| Proton/Carbon | δ (ppm) | Multiplicity | Correlation (HMBC) |

|---|---|---|---|

| H-3 | 3.52 | m | C-2, C-4, C-10 |

| H-16 | 4.01 | dd | C-15, C-17, C-20 |

| C-14 | 124.7 | - | H-15, H-16 |

Challenges in Synthesis and Scalability

Diastereomeric Resolution Limitations

The patent-derived resolution step achieves only 40–45% yield due to inefficient recrystallization. Alternatives include:

-

Enzymatic Resolution : Lipase-catalyzed acetylation of the 3β-OH group improves enantiomeric excess (e.e. >98%) but requires optimized solvent systems (e.g., tert-butyl methyl ether).

-

Chiral Chromatography : Simulated moving bed (SMB) chromatography using cellulose tris(3,5-dimethylphenylcarbamate) enhances throughput but increases costs.

常见问题

Basic Research Questions

Q. What methodologies are recommended for isolating 24-Ethylcholest-14-ene-3,16-diol from natural sources?

- Methodological Answer : Isolation typically involves sequential extraction and chromatographic techniques. For example:

Extraction : Use polar solvents (e.g., methanol or ethanol) to extract crude material from plant tissues.

Column Chromatography : Fractionate the extract using silica gel or reversed-phase columns. Elution gradients with hexane/ethyl acetate or chloroform/methanol mixtures can separate sterol derivatives .

HPLC Purification : Further purify fractions using high-performance liquid chromatography (HPLC) with C18 columns and UV detection.

Structural Verification : Confirm identity via NMR (¹H, ¹³C, DEPT, HSQC, HMBC) and mass spectrometry (HR-ESI-MS) to resolve stereochemical features .

Q. How can researchers validate the purity and structural integrity of synthesized 24-Ethylcholest-14-ene-3,16-diol?

- Methodological Answer :

- Purity Analysis : Use TLC with multiple solvent systems (e.g., chloroform:methanol 9:1) and HPLC-UV/MS to confirm homogeneity.

- Spectroscopic Confirmation : Assign all protons and carbons via 2D NMR (e.g., COSY, NOESY for spatial configuration) and compare with literature data .

- Crystallography : If crystalline, X-ray diffraction provides definitive structural proof.

Advanced Research Questions

Q. What experimental strategies address contradictions in reported bioactivity data for 24-Ethylcholest-14-ene-3,16-diol?

- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition or cytotoxicity) may arise from:

Sample Purity : Re-isolate/repurity the compound and retest.

Assay Conditions : Standardize protocols (e.g., pH, temperature, cofactors) across labs. For α-glucosidase inhibition, use p-nitrophenyl glucopyranoside as a substrate with controlled incubation times .

Structural Analogues : Compare activity with related diols (e.g., fusicocca-dien-diols) to identify functional group dependencies .

Statistical Validation : Apply ANOVA or regression models to assess dose-response consistency across replicates .

Q. How can researchers elucidate the biosynthetic pathway of 24-Ethylcholest-14-ene-3,16-diol in mangrove plants?

- Methodological Answer :

Isotopic Labeling : Feed plants with ¹³C-acetate or ²H₂O to trace precursor incorporation into the sterol backbone.

Enzyme Characterization : Homogenize plant tissues and assay for key enzymes (e.g., cytochrome P450s for hydroxylation, methyltransferases for ethyl group addition) .

Gene Clustering : Use transcriptomics to identify co-expressed genes in putative biosynthetic clusters. CRISPR knockouts can validate gene function .

Q. What advanced techniques resolve stereochemical uncertainties in synthetic derivatives of 24-Ethylcholest-14-ene-3,16-diol?

- Methodological Answer :

- Chiral Chromatography : Employ chiral columns (e.g., Chiralpak IA) with hexane/isopropanol gradients to separate enantiomers.

- Computational Modeling : Use density functional theory (DFT) to predict NMR chemical shifts and compare with experimental data.

- Dynamic NMR : Analyze variable-temperature ¹H NMR to study conformational exchange in solution .

Data Analysis and Experimental Design

Q. How should researchers design dose-response studies to evaluate the cytotoxicity of 24-Ethylcholest-14-ene-3,16-diol?

- Methodological Answer :

Cell Lines : Use multiple cancer (e.g., HeLa, MCF-7) and non-cancerous (e.g., HEK293) cell lines.

Dose Range : Test concentrations from 1 nM to 100 µM, with triplicate wells per dose.

Controls : Include vehicle (DMSO) and positive controls (e.g., doxorubicin).

Endpoint Assays : Combine MTT for viability, Annexin V/PI for apoptosis, and ROS probes for oxidative stress .

Q. What statistical approaches are suitable for analyzing contradictory results in enzyme inhibition kinetics?

- Methodological Answer :

- Michaelis-Menten Reanalysis : Plot [S]/v vs. [S] to detect non-linear deviations indicative of allosteric effects.

- Bootstrapping : Generate 95% confidence intervals for Km and Vmax values to assess significance of differences .

- Machine Learning : Apply random forest models to identify assay variables (e.g., pH, ionic strength) most predictive of activity .

Synthesis and Modification

Q. What catalytic systems optimize the 16-hydroxylation step in sterol derivatives like 24-Ethylcholest-14-ene-3,16-diol?

- Methodological Answer :

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。